REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>CO>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CC=C(CC2)C2=CC=NC=C2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 15 min with argon
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Pd(OH)2 (1.75 g, 50%) was added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered off over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCC(CC2)C2=CC=NC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |